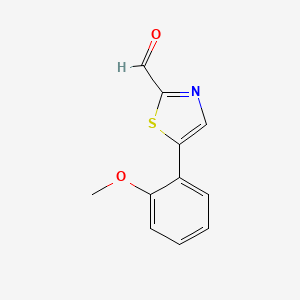
5-(2-Methoxyphenyl)thiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyphenyl)thiazole-2-carbaldehyde is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, along with an aldehyde functional group at the second position of the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)thiazole-2-carbaldehyde typically involves the condensation of 2-methoxybenzaldehyde with thioamide derivatives under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methoxyphenyl)thiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid.
Reduction: 5-(2-Methoxyphenyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-(2-Methoxyphenyl)thiazole-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyphenyl)thiazole-5-carbaldehyde
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde
- 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(2-Methoxyphenyl)thiazole-2-carbaldehyde is unique due to its specific structural features, including the position of the methoxy group and the aldehyde functional group on the thiazole ring
Eigenschaften
Molekularformel |
C11H9NO2S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
5-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-5-3-2-4-8(9)10-6-12-11(7-13)15-10/h2-7H,1H3 |
InChI-Schlüssel |
PNKXWVAFVGKCJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CN=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



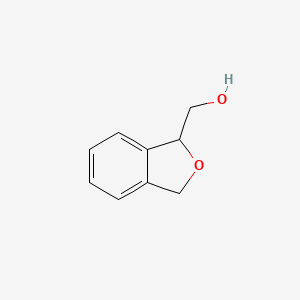
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B15148104.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide](/img/structure/B15148107.png)
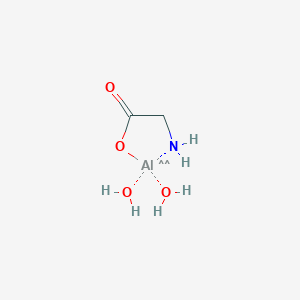

![2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148123.png)
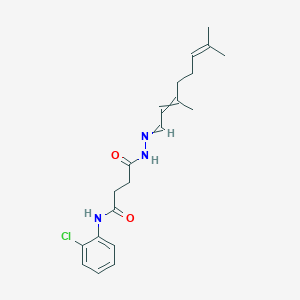
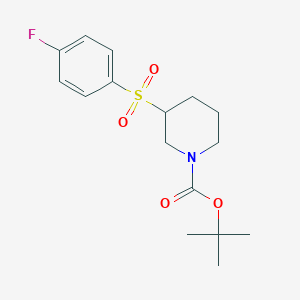
![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)
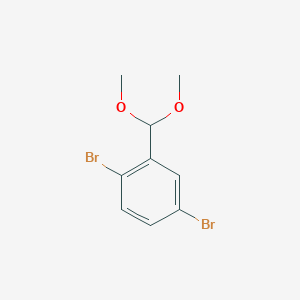
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
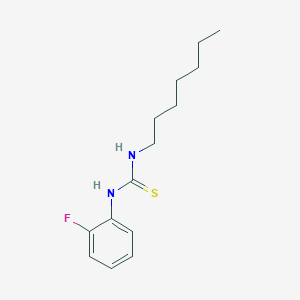
![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
